2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-5-4-6-12(9-11)21-10-15(18)16-13-7-2-3-8-14(13)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHTAJTINCNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320071 | |
| Record name | 2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
331460-40-3 | |
| Record name | 2-(3-methylphenyl)sulfanyl-N-(2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201320071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves the reaction of 3-methylthiophenol with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Properties:
Research has indicated that compounds similar to 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide may exhibit antiviral properties. Specifically, studies have shown that phenyl thioureas, which include derivatives of this compound, can inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the replication of viruses such as herpes simplex virus and cytomegalovirus . The inhibition of IMPDH could lead to the development of new antiviral medications that are less toxic and have improved bioavailability.
Anti-inflammatory Effects:
Another area of interest is the anti-inflammatory potential of this compound. Compounds containing sulfanyl groups have been studied for their ability to modulate inflammatory responses. For instance, they may inhibit the production of pro-inflammatory cytokines, thus providing therapeutic avenues for conditions characterized by chronic inflammation .
Analgesic Activity:
There are indications that this compound may possess analgesic properties. Similar compounds have been evaluated for pain relief mechanisms, potentially offering alternatives to traditional analgesics with fewer side effects .
Case Study 1: Antiviral Efficacy
In a laboratory setting, a series of phenyl thiourea derivatives were tested against herpes simplex virus. Among these derivatives, one closely related to this compound demonstrated significant antiviral activity, highlighting its potential as a therapeutic agent against viral infections .
Case Study 2: Anti-inflammatory Research
A study conducted on animal models showed that administration of compounds similar to this compound resulted in reduced levels of inflammatory markers. This suggests its viability as an anti-inflammatory drug candidate .
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes and properties of the target compound with analogs from literature:
*Calculated molecular weight based on formula C₁₅H₁₄N₂O₃S.
Key Observations:
- Nitro Group Position: The ortho-nitro substituent in the target compound contrasts with the meta-nitro group in ’s analog.
- Sulfanyl Group Diversity : Heterocyclic sulfanyl groups (e.g., triazinyl in , oxadiazolyl in ) enable stronger hydrogen bonding compared to aromatic substituents like 3-methylphenyl. This may influence solubility and target binding in biological systems.
- Biological Activity : Compound 3b () shares the 2-nitrophenyl acetamide moiety but includes a 4-methoxyphenethyl chain. Its moderate enzyme inhibition (IC₅₀ = 87 µM) suggests that bulky substituents adjacent to the nitro group may reduce potency compared to simpler aryl groups.
Physicochemical and Crystallographic Comparisons
- Crystal Packing : Compound II () exhibits intramolecular N–H⋯N hydrogen bonds, forming S(7) ring motifs. In contrast, the target compound’s 3-methylphenyl group may disrupt such interactions due to steric hindrance, leading to different crystal lattice arrangements.
- Thermal Stability : Analogs with heterocyclic sulfanyl groups (e.g., triazinyl in ) often display higher melting points (>200°C) compared to aryl-sulfanyl derivatives (~150–180°C), attributed to stronger intermolecular forces .
Biological Activity
The compound 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and research findings.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a sulfanyl group attached to a 3-methylphenyl moiety and a nitrophenyl acetamide structure, which contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfanyl acetamides have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for structurally related compounds often range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Similar Derivative A | 0.22 | Staphylococcus aureus |
| Similar Derivative B | 0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of related compounds has been documented extensively. For example, thiazole derivatives have shown promising results against colon carcinoma with IC50 values below 2 µg/mL . The presence of electron-donating groups on the phenyl rings enhances cytotoxic activity, suggesting that modifications in the structure of this compound could lead to improved efficacy against cancer cell lines.
Enzyme Inhibition
Enzyme inhibition studies reveal that similar compounds can act as inhibitors for various enzymes such as α-glucosidase and butyrylcholinesterase. For instance, certain derivatives demonstrated significant inhibitory effects, with molecular docking studies supporting these findings .
| Enzyme | Inhibitory Compound | IC50 (μM) |
|---|---|---|
| α-glucosidase | Compound 8q | TBD |
| Butyrylcholinesterase | Compound 8b | TBD |
Case Studies
- Antimicrobial Evaluation : A study evaluated several sulfanyl acetamides against a range of bacterial strains. The results indicated that compounds with nitro substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines showed that modifications in the acetamide group significantly influenced cytotoxicity levels, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
Q & A
Q. What are the key synthetic pathways for preparing 2-[(3-methylphenyl)sulfanyl]-N-(2-nitrophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Thioether Formation : Coupling a 3-methylbenzenethiol derivative with a halogenated acetamide precursor (e.g., chloroacetamide) under basic conditions (e.g., K₂CO₃ in DMF) .
Nitrophenyl Substitution : Reacting the intermediate with 2-nitroaniline via nucleophilic acyl substitution, often catalyzed by HOBt/EDC or DCC in anhydrous dichloromethane .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and methylphenyl groups).
- Acetamide NH (δ ~10.2 ppm, broad singlet).
- Methyl group (δ ~2.4 ppm, singlet) .
- FT-IR : Confirm S–C (thioether) stretch at ~680 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store in amber vials at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thioether group. Avoid exposure to light and moisture, as the nitrophenyl group is prone to photodegradation .
Advanced Research Questions
Q. How can computational methods optimize reaction yields for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways . For example:
- Solvent Screening : Use COSMO-RS simulations to predict solubility and select optimal solvents (e.g., DMF vs. THF) .
- Reaction Kinetics : Parameterize Arrhenius equations to determine ideal temperature ranges (e.g., 60–80°C for thioether formation) .
Pair computational insights with high-throughput experimentation (HTE) to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or impurities. Mitigate by:
Q. Reproducibility Checks :
Q. Impurity Profiling :
Q. How does the crystal structure inform intermolecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Intermolecular H-bonding : Between acetamide NH and nitro group O atoms, stabilizing the lattice .
- π-Stacking : Aromatic rings (nitrophenyl and methylphenyl) align face-to-face (3.5–4.0 Å spacing), enhancing thermal stability .
- Torsional Angles : The thioether S–C bond shows a dihedral angle of ~120°, influencing conformational flexibility .
Use Mercury software to analyze packing diagrams and predict solubility/stability .
Q. What are the design principles for derivatives with enhanced bioactivity?
- Methodological Answer : Focus on structural modifications guided by SAR studies:
- Electron-Withdrawing Groups : Replace 3-methylphenyl with 4-fluorophenyl to enhance metabolic stability .
- Sulfonyl vs. Sulfanyl : Substitute the thioether with a sulfone group to improve binding to hydrophobic enzyme pockets .
- Nitrophenyl Position : Compare 2-nitro vs. 4-nitro isomers to optimize electronic effects on target binding .
Validate designs using molecular docking (AutoDock Vina) against relevant targets (e.g., kinases or GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
